molecular formula C9H7BrO B1598695 3-(4-Bromophenyl)prop-2-yn-1-ol CAS No. 37614-58-7

3-(4-Bromophenyl)prop-2-yn-1-ol

Cat. No. B1598695
CAS RN: 37614-58-7
M. Wt: 211.05 g/mol
InChI Key: XXVUZDYGEDBOHT-UHFFFAOYSA-N
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Description

“3-(4-Bromophenyl)prop-2-yn-1-ol” is an organic compound with the molecular formula C9H7BrO . It is a solid substance .


Synthesis Analysis

The synthesis of “3-(4-Bromophenyl)prop-2-yn-1-ol” involves the reaction of the appropriate aryl iodide with propargylic alcohol in the presence of copper iodide and PdCl2 (PPh3)2 . The reaction is stirred at room temperature .


Molecular Structure Analysis

The InChI code for “3-(4-Bromophenyl)prop-2-yn-1-ol” is 1S/C9H7BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,7H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“3-(4-Bromophenyl)prop-2-yn-1-ol” is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Summary of the Application

The compound “3-(4-Bromophenyl)prop-2-yn-1-ol” is used in the synthesis of (Prop-2-Ynyloxy)Benzene derivatives . These derivatives have been synthesized via a reaction with propargyl bromide .

Methods of Application or Experimental Procedures

The synthesis involves allowing differently substituted phenol and aniline derivatives to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The compounds were synthesized in good yields (53–85%) .

Results or Outcomes

The synthesized compounds were found to have potential antiurease and antibacterial effects against several harmful substances . For instance, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene was found to be the most active compound against urease enzyme with a percentage inhibition of 82.00±0.09 at 100 µg/mL with IC50 value of 60.2 . Another compound, 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene, showed potent antibacterial activity against Bacillus subtillus with a percentage inhibition of 55.67±0.26 at 100 µg/ml with IC50 value of 79.9 .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

properties

IUPAC Name

3-(4-bromophenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVUZDYGEDBOHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398757
Record name 3-(4-bromophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)prop-2-yn-1-ol

CAS RN

37614-58-7
Record name 3-(4-bromophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromoiodobenzene (10.0 g, 35.3 mmol) in triethylamine (Et3N, 100 mL) was added propargyl alcohol (2.7 mL, 2.57 g, 45.9 mmol), Cul (0.81 g, 4.24 mmol), and Pd(PPh3)4 (1.63 g, 1.41 mmol). The mixture was stirred overnight, then the reaction mixture was concentrated. Column chromatography (20-35% EtOAc/hexanes) provided 1-(4-bromophenyl)-1-propyne-3-ol B (6.58 g, 88%) as a yellow/orange solid. 1H NMR (300 MHz, CDCl3) 1.77 (t, 1H), 4.48 (d, 2H), 7.29 (d, 2H), 7.45 (d, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.63 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-bromoiodobenzene (8.00 g), copper(I) iodide (108 mg), triphenylphosphine (372 mg), tris(dibenzylideneacetone)dipalladium(0) chloroform adduct (586 mg), propargyl alcohol (1.84 ml), diisopropylethylamine (19.7 ml) and tetrahydrofuran (100 ml) was stirred at room temperature for 13 hr. The reaction mixture was added to water, and the mixture was extracted with ethyl acetate, washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=98:2-90:10) to give the object product (4.34 g) as a brown oil.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
372 mg
Type
reactant
Reaction Step One
Quantity
1.84 mL
Type
reactant
Reaction Step One
Quantity
19.7 mL
Type
reactant
Reaction Step One
Quantity
108 mg
Type
catalyst
Reaction Step One
Quantity
586 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
FM Irudayanathan, J Kim, KH Song… - Asian Journal of Organic …, 2016 - Wiley Online Library
Propargyl alcohols have been directly synthesized by decarboxylative coupling reactions with an alkynyl carboxylic acid and an aldehyde/ketone in the absence of a transition‐metal …
Number of citations: 9 onlinelibrary.wiley.com
EV Tretyakov, AV Tkachev, TV Rybalova, YV Gatilov… - Tetrahedron, 2000 - Elsevier
Reaction of arylpropargyl aldehydes with 2,3-dihydroxylamino-2,3-dimethylbutane results in the formation of 2-(1-hydroxy-4,4,5,5-tetramethylimidazolidin-2-ylidene)-1-arylethanones in …
Number of citations: 37 www.sciencedirect.com
I Ar - scholar.archive.org
Br mL of DMF, 10 mL of TEA, propargylic alcohol (9.00 mmol, 1.5 eq), copper iodide (0.12 mmol, 0.02 eq) and PdCl2 (PPh3) 2 (0.06 mmol, 0.01 eq) were added, then the reaction was …
Number of citations: 0 scholar.archive.org
P Králová, M Soural - The Journal of Organic Chemistry, 2022 - ACS Publications
Herein, we report a multistep synthesis of polycyclic tetrahydroisoquinolines and tetrahydrobenzo[d]azepines starting from Wang resin-immobilized allylglycine. After sulfonylation …
Number of citations: 2 pubs.acs.org
CC Chen, TH Kuan, WW Yuan, SE Chen… - Advanced Synthesis …, 2022 - Wiley Online Library
Bromotrimethylsilane‐promoted benzannulation of o‐alkynylbenzaldehydes and alkynes to yield 1‐naphthyl aryl ketones is reported. The reaction conditions are mild, metal‐free, and …
Number of citations: 1 onlinelibrary.wiley.com
MK Tiwari, L Yadav, BR Kumar Shyamlal… - Asian Journal of …, 2019 - Wiley Online Library
Herein, we report an unprecedented, fast, highly efficient, transition‐metal‐free, modified Favorskii reaction‐type direct alkynylation and (E)‐alkenylation protocol towards the synthesis …
Number of citations: 9 onlinelibrary.wiley.com
HMT Albuquerque, CMM Santos… - European Journal of …, 2015 - Wiley Online Library
Xanthone‐1,2,3‐triazole dyads have been synthesized by two different approaches, both starting from novel (E)‐2‐(4‐arylbut‐1‐en‐3‐yn‐1‐yl)chromones, prepared through a base‐…
SK Thummanapelli - 2016 - search.proquest.com
Dihydronaphthalenes have been prepared from a ligand controlled gold catalyzed enyne cycloisomerization reaction by using water as an additive. Additionally, four membered rings …
Number of citations: 3 search.proquest.com
KV Sajna, R Kotikalapudi, M Chakravarty… - The Journal of …, 2011 - ACS Publications
Cycloaddition reactions of allenylphosphonates [(RO) 2 P(O)[(R 1 )CCCR 2 2 ] with dialkyl acetylenedicarboxylates, 1,3-diphenylisobenzofuran, and anthracene have been …
Number of citations: 47 pubs.acs.org
MC Bagley, Z Lin, SJA Pope - Tetrahedron Letters, 2009 - Elsevier
Synthesis of 2,4,6-trisubstituted pyrimidines by tandem oxidation/heterocyclocondensation of propargylic alcohols and amidines is effected rapidly and efficiently under microwave …
Number of citations: 63 www.sciencedirect.com

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